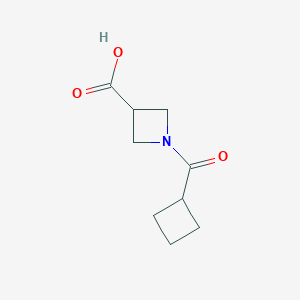
(2,4-Difluorophenyl)(3-methanesulfonylphenyl)methanamine hydrochloride
Overview
Description
Scientific Research Applications
Proton Exchange Membranes
Partially fluorinated disulfonated poly(arylene ether benzonitrile) copolymers, synthesized using components like 2,6-dichlorobenzonitrile and 4,4′-difluorodiphenyl sulfone, have been investigated for their potential in fuel cells. These copolymers exhibit tunable properties such as water uptake, proton conductivity, and methanol permeabilities, making them suitable for direct methanol fuel cells (DMFC) and H2/air fuel cells due to their controlled chemical composition and enhanced durability (Sankir, Kim, Pivovar, & Mcgrath, 2007).
Antifungal Agents
Methanesulfonates of α-styryl carbinol derivatives have been developed as orally effective compounds for the treatment and prevention of systemic fungal infections. These compounds, including derivatives related to the fluorophenyl and methanesulfonylphenyl groups, showcase the application of such chemical structures in synthesizing potential antifungal agents through practical new processes amenable for large-scale production (PestiJaan et al., 1998).
Organic Solar Cells
The application of materials like PEDOT:PSS doped with dopamine hydrochloride, which interacts with sulfonic acid groups, has been explored in enhancing the conductivity, work function, and overall performance of organic solar cells. This research underscores the potential of manipulating fluorinated and sulfonated compounds to improve electronic device performance (Zeng et al., 2020).
Organic Synthesis and Catalysis
Direct hydrofluorination of methallyl-containing substrates using methanesulfonic acid in combination with triethylamine trihydrofluoride showcases the application of methanesulfonyl and fluorinated compounds in organic synthesis, providing a metal-free, efficient method for preparing tertiary fluorides (Bertrand & Paquin, 2019).
Safety And Hazards
The safety information available indicates that “(2,4-Difluorophenyl)(3-methanesulfonylphenyl)methanamine hydrochloride” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
properties
IUPAC Name |
(2,4-difluorophenyl)-(3-methylsulfonylphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO2S.ClH/c1-20(18,19)11-4-2-3-9(7-11)14(17)12-6-5-10(15)8-13(12)16;/h2-8,14H,17H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTWWCMGLJISFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(C2=C(C=C(C=C2)F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClF2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Difluorophenyl)(3-methanesulfonylphenyl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B1455765.png)











